Ursane

Descripción

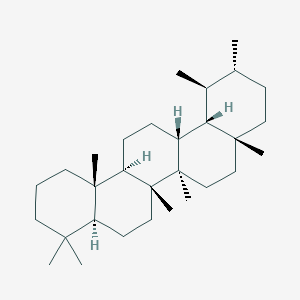

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H52 |

|---|---|

Peso molecular |

412.7 g/mol |

Nombre IUPAC |

(1S,2R,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydro-1H-picene |

InChI |

InChI=1S/C30H52/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,25+,27-,28+,29-,30-/m1/s1 |

Clave InChI |

OOTXFYSZXCPMPG-BMYLZFHVSA-N |

SMILES |

CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

SMILES isomérico |

C[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@@H]2[C@H]1C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

SMILES canónico |

CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Sinónimos |

ursane |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Guide to the Core Chemical Structures of Ursane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursane triterpenoids are a class of naturally occurring pentacyclic triterpenoids that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1] Their therapeutic potential has garnered significant interest within the scientific and drug development communities. This guide provides a detailed overview of the core chemical structure of this compound triterpenoids, common modifications, and relevant experimental methodologies.

The Core this compound Skeleton

The fundamental chemical structure of this compound triterpenoids is a pentacyclic skeleton composed of five condensed six-membered rings (A, B, C, D, and E).[2][3] This 30-carbon backbone, derived from the cyclization of squalene, is also known as α-amyrane.[1][2] The key distinguishing feature of the this compound skeleton compared to its isomer, the oleanane (B1240867) (or β-amyrane) skeleton, is the position of the two methyl groups on the E-ring. In the this compound structure, these methyl groups are located at C-19 and C-20.[2][4]

The biosynthesis of the this compound skeleton begins with the cyclization of 2,3-oxidosqualene (B107256) to form the α-amyrin cation, which then undergoes a series of rearrangements to yield the final this compound framework.[2] The stereochemistry of the this compound skeleton is also a critical aspect of its structure, with a characteristic α-orientation for the hydrogen at C-5 and β-orientations for the hydrogen at C-18 and the methyl group at C-25.[5][6]

graph Ursane_Core_Structure {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=10];

edge [color="#202124"];

// Define node positions

C1 [pos="0,1.5!", label="C1"];

C2 [pos="-1,2.5!", label="C2"];

C3 [pos="-2,1.5!", label="C3"];

C4 [pos="-2,0!", label="C4"];

C5 [pos="-1,-0.5!", label="C5"];

C6 [pos="-1,-2!", label="C6"];

C7 [pos="0,-2.5!", label="C7"];

C8 [pos="1,-2!", label="C8"];

C9 [pos="1,-0.5!", label="C9"];

C10 [pos="0,0!", label="C10"];

C11 [pos="2,-1!", label="C11"];

C12 [pos="3,-0.5!", label="C12"];

C13 [pos="3,1!", label="C13"];

C14 [pos="2,1.5!", label="C14"];

C15 [pos="2,3!", label="C15"];

C16 [pos="3,3.5!", label="C16"];

C17 [pos="4,2.5!", label="C17"];

C18 [pos="4,1!", label="C18"];

C19 [pos="5,1.5!", label="C19"];

C20 [pos="5.5,0!", label="C20"];

C21 [pos="5,-1!", label="C21"];

C22 [pos="4,-1.5!", label="C22"];

C23 [pos="-3,-0.5!", label="C23"];

C24 [pos="-2.5,2.5!", label="C24"];

C25 [pos="-0.5,3.5!", label="C25"];

C26 [pos="1.5,-3!", label="C26"];

C27 [pos="1.5,4!", label="C27"];

C28 [pos="4.5,3.5!", label="C28"];

C29 [pos="6.5,0.5!", label="C29"];

C30 [pos="6,-1.5!", label="C30"];

// Draw rings

C1 -- C2 -- C3 -- C4 -- C10 -- C1;

C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10;

C5 -- C10;

C8 -- C14 -- C13 -- C12 -- C11 -- C9;

C14 -- C15 -- C16 -- C17 -- C18 -- C13;

C18 -- C19 -- C20 -- C21 -- C22 -- C17;

// Draw methyl groups

C4 -- C23;

C3 -- C24;

C2 -- C25;

C8 -- C26;

C14 -- C27;

C17 -- C28;

C20 -- C29;

C21 -- C30;

// Add labels for rings

A [pos="-1,1!", label="A", fontcolor="#5F6368"];

B [pos="0,-1!", label="B", fontcolor="#5F6368"];

C [pos="2,0!", label="C", fontcolor="#5F6368"];

D [pos="3,2.5!", label="D", fontcolor="#5F6368"];

E [pos="4.5,0!", label="E", fontcolor="#5F6368"];

}

Caption: A generalized experimental workflow for the extraction and isolation of this compound triterpenoids.

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions obtained from partitioning are further purified using various chromatographic techniques. Column chromatography over silica (B1680970) gel is a common initial step, followed by further purification using techniques like Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The precise chemical structure of an isolated this compound triterpenoid (B12794562) is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the positions of substituents.

[6]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

[7]* Infrared (IR) Spectroscopy: IR spectroscopy provides information about the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxyl (-COOH) groups.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

Conclusion

The this compound core structure provides a versatile scaffold for a wide array of naturally occurring triterpenoids with significant pharmacological potential. A thorough understanding of this core structure, its common modifications, and the experimental methodologies for its study is essential for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The continued exploration of the chemical diversity and biological activities of this compound triterpenoids holds great promise for the discovery of new therapeutic agents.

References

- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 2. Biotransformation of Oleanane and this compound Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] this compound Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance | Semantic Scholar [semanticscholar.org]

The intricate Machinery of Nature: An In-depth Technical Guide to the Biosynthesis of Ursane Titerpenoids in Medicinal Herbs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of ursane-type triterpenoids, a class of secondary metabolites renowned for their wide range of pharmacological activities. Found in numerous medicinal herbs, these compounds, including the well-known ursolic acid and its derivatives, are the subject of intense research for their potential therapeutic applications. This document delves into the core enzymatic steps, regulatory networks, and provides detailed experimental protocols for their study.

The Core Biosynthetic Pathway: From Simple Precursors to Complex Scaffolds

The journey to synthesize the intricate pentacyclic structure of this compound triterpenoids begins with basic carbon building blocks, which are assembled through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[1][2] These two pathways converge to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors for all terpenoids.[1][2]

The biosynthesis of the C30 triterpenoid (B12794562) backbone proceeds through the following key stages:

-

Squalene (B77637) Synthesis: Farnesyl pyrophosphate (FPP) synthase catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently FPP. Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to create the linear C30 hydrocarbon, squalene.[3][4]

-

Epoxidation: Squalene epoxidase (SQE) introduces an epoxide ring at the C2-C3 position of squalene, forming 2,3-oxidosqualene (B107256). This crucial step prepares the linear precursor for cyclization.[3][4]

-

Cyclization: This is the pivotal step where the characteristic pentacyclic this compound skeleton is forged. Oxidosqualene cyclases (OSCs), specifically α-amyrin synthase (AAS) or a mixed amyrin synthase (MAS), catalyze the intricate cyclization of 2,3-oxidosqualene to form α-amyrin, the immediate precursor to this compound-type triterpenoids.[1][5]

Diversification and Decoration: The Roles of CYP450s and UGTs

Following the formation of the α-amyrin backbone, a suite of tailoring enzymes further modify the structure, leading to the vast diversity of this compound triterpenoids observed in nature. The two primary families of enzymes involved in this diversification are:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the oxidation of the triterpenoid skeleton at various positions. A key modification in the biosynthesis of many bioactive this compound triterpenoids, such as ursolic acid, is the oxidation of the C-28 methyl group to a carboxylic acid. This multi-step oxidation is often catalyzed by enzymes belonging to the CYP716A subfamily.[4][5]

-

UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the triterpenoid aglycone, forming saponins (B1172615). This glycosylation significantly impacts the solubility, stability, and biological activity of the final compound.[6][7] The diversity of sugars and the positions of their attachment contribute immensely to the chemical diversity of this compound saponins.

Regulatory Networks: Orchestrating this compound Triterpenoid Production

The biosynthesis of this compound triterpenoids is a tightly regulated process, influenced by developmental cues and environmental stresses. A key signaling molecule involved in this regulation is jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA).[8][9]

The jasmonate signaling pathway plays a crucial role in inducing the expression of triterpenoid biosynthetic genes in response to stimuli such as herbivory or pathogen attack. This signaling cascade involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn leads to the activation of transcription factors (TFs) such as MYC2. These activated TFs then bind to the promoter regions of biosynthetic genes, including those encoding OSCs, CYP450s, and UGTs, thereby upregulating their transcription and boosting the production of defensive triterpenoids.[8]

Quantitative Data on Biosynthetic Genes and Enzymes

The efficiency of this compound triterpenoid biosynthesis is determined by the expression levels of the involved genes and the kinetic properties of their encoded enzymes. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Triterpenoid Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| β-Amyrin Synthase | Glycyrrhiza glabra | 2,3-Oxidosqualene | 15 | 0.03 | 2000 | [10] |

| α-Amyrin Synthase | Arabidopsis thaliana | 2,3-Oxidosqualene | 8.5 | 0.023 | 2700 | [6] |

| CYP716A12 | Medicago truncatula | α-Amyrin | ~20 | - | - | [11] |

| UGT73K1 | Medicago truncatula | Hederagenin | 11.2 | - | - | [12] |

Note: Data for specific this compound-pathway CYP450s and UGTs are limited and often reported as relative activities. The values presented are indicative and can vary based on experimental conditions.

Table 2: Relative Gene Expression of this compound Triterpenoid Biosynthetic Genes in Different Tissues

| Gene | Medicinal Herb | Tissue with Highest Expression | Relative Expression (Fold Change vs. Lowest) | Reference |

| AAS | Salvia miltiorrhiza | Root | ~15 (vs. Leaf) | [13] |

| CYP716A | Centella asiatica | Leaf | ~10 (vs. Root) | [4] |

| UGT | Panax ginseng | Root | ~25 (vs. Stem) | [8] |

Note: This table provides a generalized overview. Expression levels are highly dependent on the specific gene, plant species, developmental stage, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound triterpenoid biosynthesis.

Cloning and Functional Characterization of a Triterpene Synthase (e.g., α-Amyrin Synthase)

Objective: To isolate the full-length coding sequence of a candidate triterpene synthase gene and confirm its enzymatic function through heterologous expression in yeast.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from a medicinal herb known to produce this compound triterpenoids (e.g., young leaves or roots) using a suitable kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) or random primers.

-

-

Gene Amplification:

-

Design degenerate primers based on conserved regions of known α-amyrin synthases from other plant species.

-

Perform PCR using the synthesized cDNA as a template to amplify a partial fragment of the target gene.

-

Sequence the PCR product to confirm its identity.

-

Use the obtained sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length coding sequence.

-

Assemble the full-length sequence and clone it into a suitable cloning vector (e.g., pGEM-T Easy).

-

-

Heterologous Expression in Saccharomyces cerevisiae:

-

Subclone the full-length coding sequence of the candidate gene into a yeast expression vector (e.g., pYES2/CT) under the control of an inducible promoter (e.g., GAL1).

-

Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

-

Grow the transformed yeast in a selective medium containing raffinose.

-

Induce gene expression by adding galactose to the medium.

-

Continue incubation for 48-72 hours to allow for protein expression and product accumulation.

-

-

Extraction and Analysis of Triterpenoids:

-

Harvest the yeast cells by centrifugation.

-

Perform alkaline hydrolysis of the cell pellet to release the triterpenoids.

-

Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced triterpene by comparing its mass spectrum and retention time with an authentic α-amyrin standard.

-

References

- 1. Biotransformation of Oleanane and this compound Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of key genes involved in the biosynthesis of triterpenic acids in the mint family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 7. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]

- 9. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporus baumii (Pilát) L.W. Zhou & Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in biosynthesis of triterpenoid saponins in medicinal plants [cjnmcpu.com]

- 11. academic.oup.com [academic.oup.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. cjnmcpu.com [cjnmcpu.com]

A Deep Dive into Pentacyclic Triterpenoids: Unraveling the Core Differences Between Ursane, Oleanane, and Lupane Skeletons

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth analysis of the key structural and physicochemical differences between three pivotal pentacyclic triterpenoid (B12794562) skeletons: ursane, oleanane, and lupane (B1675458). This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of these widely distributed and biologically active natural compounds.

Pentacyclic triterpenoids are a diverse class of natural products derived from the 30-carbon precursor, squalene. Among the various structural types, the this compound, oleanane, and lupane skeletons are of significant interest due to their prevalence in the plant kingdom and their broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. A clear understanding of their distinct molecular architectures is crucial for the targeted discovery and development of new therapeutic agents.

Core Structural Distinctions

The fundamental differences between the this compound, oleanane, and lupane skeletons lie in their pentacyclic ring systems. While all are composed of five fused rings, the nature of the fifth ring (E-ring) and the substitution pattern of the methyl groups are the primary distinguishing features.

-

Oleanane: This skeleton is characterized by a five-membered E-ring that is six-membered, resulting in a 6-6-6-6-6 ring system. A key identifier for the oleanane-type is the presence of two methyl groups at the C-20 position of the E-ring.[1]

-

This compound: Similar to oleanane, the this compound skeleton also possesses a 6-6-6-6-6 ring system. The critical difference lies in the placement of the methyl groups on the E-ring; in the this compound skeleton, one methyl group is located at C-19 and the other at C-20.[1]

-

Lupane: The lupane skeleton is unique among the three in that its E-ring is a five-membered ring, resulting in a 6-6-6-6-5 ring system.[2] This structural variance significantly influences the overall shape and biological activity of its derivatives.

These subtle yet significant structural variations give rise to distinct physicochemical properties and biological activities, making accurate identification and characterization paramount for research and development.

Comparative Physicochemical and Spectroscopic Data

To facilitate the identification and differentiation of these triterpenoid skeletons, the following tables summarize key quantitative data, including general physicochemical properties of common derivatives and characteristic spectroscopic signatures.

Table 1: General Physicochemical Properties of Common Derivatives

| Property | α-Amyrin (this compound-type) | β-Amyrin (Oleanane-type) | Lupeol (Lupane-type) |

| Molecular Formula | C₃₀H₅₀O | C₃₀H₅₀O | C₃₀H₅₀O |

| Molar Mass ( g/mol ) | 426.72 | 426.73 | 426.73 |

| Melting Point (°C) | 186[3][4] | 197-197.5[3] | 215-216[5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform.[7][8] | Insoluble in water; Soluble in organic solvents.[1][7] | Practically insoluble in water; Soluble in organic solvents.[6][7] |

Table 2: Characteristic ¹³C-NMR Chemical Shifts (ppm) for the E-Ring

| Carbon | This compound Skeleton | Oleanane Skeleton | Lupane Skeleton |

| C-18 | ~52-54 | ~41-43 | ~48 |

| C-19 | ~39-41 | ~46-48 | ~47 |

| C-20 | ~39-41 | ~31-33 | ~150 (olefinic) |

| C-29 | ~17-19 | ~33-35 | ~109 (olefinic) |

| C-30 | ~21-23 | ~23-25 | N/A |

Table 3: Key Mass Spectrometry Fragmentation Patterns

| Skeleton | Key Fragmentation Pathway | Characteristic Fragment Ions (m/z) |

| This compound/Oleanane | Retro-Diels-Alder (rDA) cleavage of Ring C | 218 (diagnostic for many derivatives), 203[9] |

| Lupane | Fragmentation of the five-membered E-ring | 189 (often a base peak for lupeol)[9] |

Biosynthetic Pathway

The biosynthesis of this compound, oleanane, and lupane triterpenoids originates from the cyclization of 2,3-oxidosqualene. The initial cyclization and subsequent rearrangements are catalyzed by specific oxidosqualene cyclases (OSCs), leading to the formation of distinct carbocation intermediates that dictate the final skeletal structure.

Experimental Protocols: Extraction, Isolation, and Identification of Triterpenoids

A generalized workflow for the extraction and isolation of these triterpenoids from plant material is outlined below.

Detailed Methodologies

1. Plant Material Preparation:

-

The selected plant material (e.g., leaves, bark, roots) is thoroughly washed, air-dried or oven-dried at a low temperature (40-60 °C) to prevent degradation of thermolabile compounds, and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Soxhlet Extraction: This is a classic and efficient method for the exhaustive extraction of triterpenoids.[10]

-

A known quantity of the powdered plant material is placed in a cellulose (B213188) thimble.

-

The thimble is placed in the Soxhlet extractor.

-

The extraction is carried out with a suitable solvent (e.g., n-hexane, chloroform, ethyl acetate, or methanol) for 6-24 hours. The choice of solvent depends on the polarity of the target triterpenoids.

-

The solvent is heated, and its vapor condenses and drips onto the plant material, extracting the compounds. The solvent is then siphoned back into the boiling flask, allowing for continuous extraction with fresh solvent.[10]

-

-

Maceration: The powdered plant material is soaked in a suitable solvent at room temperature for a period of 1 to 7 days with occasional shaking.

3. Concentration:

-

The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a concentrated crude extract.

4. Isolation and Purification:

-

Column Chromatography: This is a primary technique for separating the components of the crude extract.

-

A glass column is packed with a stationary phase, typically silica (B1680970) gel (60-120 mesh).

-

The crude extract is loaded onto the top of the column.

-

Elution is performed using a gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate or methanol).

-

Fractions of the eluate are collected sequentially.

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing similar compounds.

-

A small amount of each fraction is spotted on a TLC plate (silica gel).

-

The plate is developed in a suitable solvent system.

-

The separated spots are visualized by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) and heating.

-

Fractions showing similar TLC profiles are pooled together for further purification.

-

5. Structural Elucidation:

-

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is characteristic of the triterpenoid skeleton.

-

Infrared (IR) Spectroscopy: Helps in the identification of functional groups present in the molecule.

-

This technical guide provides a solid foundation for the understanding and investigation of this compound, oleanane, and lupane triterpenoids. The detailed comparative data and experimental protocols are intended to aid researchers in the efficient isolation, identification, and subsequent development of these promising natural compounds for various applications.

References

- 1. beta-Amyrin(559-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Lupane (compound) - Wikipedia [en.wikipedia.org]

- 3. Amyrin - Wikipedia [en.wikipedia.org]

- 4. alpha-amyrin, 638-95-9 [thegoodscentscompany.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Showing Compound Lupeol (FDB013641) - FooDB [foodb.ca]

- 7. Biotransformation of Oleanane and this compound Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha-Amyrin [drugfuture.com]

- 9. Lupeol | 545-47-1 | FL16230 | Biosynth [biosynth.com]

- 10. benchchem.com [benchchem.com]

Anticancer Mechanisms of Ursane-Type Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursane-type triterpenoids, a class of pentacyclic triterpenoids, are naturally occurring compounds found in a wide variety of plants, including medicinal herbs and fruits.[1][2] Prominent members of this class, such as ursolic acid, asiatic acid, and corosolic acid, have garnered significant interest in oncology for their potent anti-inflammatory, antioxidative, and, most notably, anticarcinogenic properties.[1][3][4] These compounds exhibit cytotoxicity against a broad spectrum of cancer cell lines while often showing lower toxicity to normal cells.[5][6] Their therapeutic potential lies in their ability to modulate multiple, often dysregulated, signaling pathways within cancer cells, making them attractive candidates for the development of novel multi-targeted anticancer drugs.[2][6] This guide provides an in-depth overview of the core anticancer mechanisms of action for key this compound-type triterpenoids, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Core Anticancer Mechanisms of Action

This compound-type triterpenoids combat cancer through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting critical signaling cascades that control proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which this compound-type triterpenoids exert their anticancer effects is the induction of apoptosis. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic (Mitochondrial) Pathway: This is the most commonly implicated pathway. This compound triterpenoids can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[5][7] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.[7][8] Cytosolic cytochrome c then associates with Apaf-1 to activate caspase-9, the initiator caspase in this pathway, which in turn cleaves and activates the executioner caspase, caspase-3.[8][9] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[8]

-

Extrinsic (Death Receptor) Pathway: Some this compound triterpenoids, like asiatic acid, can also activate the extrinsic pathway. This involves the upregulation of death receptors such as Fas on the cell surface.[10][11] Binding of the Fas ligand (FasL) triggers the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[10]

Cell Cycle Arrest

This compound triterpenoids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest typically occurs at the G0/G1 or G2/M checkpoints.[5][12] The mechanism involves the modulation of key cell cycle regulatory proteins:

-

Cyclin-Dependent Kinases (CDKs): They downregulate the expression of CDKs, such as CDK2 and CDK4, which are essential for cell cycle progression.[12][13]

-

Cyclins: The levels of cyclins, including Cyclin D1 and Cyclin E, which partner with CDKs to drive the cell cycle forward, are markedly decreased.[12][13]

-

CDK Inhibitors: Conversely, they upregulate CDK inhibitors like p21 and p27, which bind to and inhibit the activity of CDK-cyclin complexes, thereby enforcing the cell cycle checkpoint.[5][12]

Inhibition of Pro-Survival Signaling Pathways

Cancer cells are often characterized by the hyperactivation of signaling pathways that promote their growth and survival. This compound triterpenoids can inhibit several of these key pathways.

-

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Ursolic acid and asiatic acid have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway, which subsequently downregulates downstream targets like mTOR.[8][14][15][16]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is crucial for cell proliferation and differentiation. While the effects can be context-dependent, this compound triterpenoids often inhibit the phosphorylation of ERK, which is typically pro-proliferative.[5][8] Conversely, they can activate the p38 MAPK pathway, which can lead to apoptosis.[10][16]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival by upregulating anti-apoptotic genes. Ursolic acid can suppress the NF-κB pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[1][8][15]

Anti-Metastatic and Anti-Angiogenic Effects

This compound triterpenoids also interfere with cancer's ability to spread and form new blood vessels. Ursolic acid has been shown to inhibit metastasis by downregulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[5][8] Furthermore, they can suppress angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply tumors with nutrients.[5]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of this compound-type triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values vary depending on the specific triterpenoid (B12794562), the cancer cell line, and the duration of exposure.

| Triterpenoid | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| Corosolic Acid | HCT116 | Colorectal Carcinoma | 24 | 24 | [17] |

| Y-79 | Retinoblastoma | 4.15 | 24 | [17][18] | |

| Y-79 | Retinoblastoma | 3.37 | 48 | [17][18] | |

| SNU-601 | Gastric Cancer | 16.9 | Not Specified | [17] | |

| A549 | Lung Adenocarcinoma | 10-40 (Effective Range) | 6-48 | [17] | |

| KKU-213A | Cholangiocarcinoma | ~20-25 | 24 | [7] | |

| KKU-213B | Cholangiocarcinoma | ~20-25 | 24 | [7] | |

| Asiatic Acid | SK-MEL-2 | Human Melanoma | ~20-30 | 48 | [9] |

| cis NPC-039 | Cisplatin-Resistant NPC | ~50-75 (Effective Range) | Not Specified | [10] | |

| Ursolic Acid Conjugate (F16 derivative) | H1299 | Lung Adenocarcinoma | 2.80 | 48 | [19] |

| A549 | Lung Adenocarcinoma | 3.01 | 48 | [19] | |

| Corosolic Acid Conjugate (F16 derivative) | H1299 | Lung Adenocarcinoma | 4.01 | 48 | [19] |

| A549 | Lung Adenocarcinoma | 6.90 | 48 | [19] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating the anticancer mechanisms of this compound-type triterpenoids. Below are detailed protocols for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[20]

-

Treatment: Prepare serial dilutions of the this compound-type triterpenoid in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[20][21]

-

Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[21]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]

-

Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[20]

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[21]

Apoptosis Marker Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for observing changes in apoptosis-related proteins.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[22][23]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[23]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis.[23]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to reduce nonspecific binding.[23]

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin) overnight at 4°C.[23]

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[22]

-

Analysis: Analyze the band intensities, normalizing the target protein signal to the loading control to compare expression levels across different treatments.[22]

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a robust technique for analyzing cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]

References

- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-type pentacyclic triterpenoids as useful platforms to discover anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentacyclic triterpenes of the lupane, oleanane and this compound group as tools in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helping4cancer.com [helping4cancer.com]

- 6. Oleanane-, this compound-, and quinone methide friedelane-type triterpenoid derivatives: Recent advances in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]

- 9. Asiatic acid induces apoptosis in SK-MEL-2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-cancer effects of this compound triterpenoid as a single agent and in combination with cisplatin in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Synthesis and Cytotoxic Activity of Conjugates of Mitochondrial-Directed Cationic Compound F16 with this compound-Structure Triterpenic Acids Containing a Polyhydroxylated A-ring | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

The Anti-inflammatory Potential of Ursane Compounds in Cellular Models: A Technical Guide

Introduction

Ursane-type pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom, found in many medicinal herbs, fruits, and vegetables.[1] These compounds, including well-studied examples like ursolic acid, asiatic acid, and corosolic acid, have garnered significant attention from the scientific community for their diverse pharmacological activities, such as anticancer, antioxidant, and antidiabetic effects.[2][3][4] A particularly promising area of research is their potent anti-inflammatory activity, which has been demonstrated in numerous cellular models.[1] This technical guide provides an in-depth overview of the anti-inflammatory potential of key this compound compounds, detailing their mechanisms of action, summarizing quantitative data, and providing comprehensive experimental protocols for their evaluation in vitro.

Key Signaling Pathways Modulated by this compound Compounds

This compound compounds exert their anti-inflammatory effects by modulating key signaling cascades that regulate the expression of pro-inflammatory mediators. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

Several this compound compounds, notably Asiatic Acid and Ursolic Acid , have been shown to inhibit this pathway.[5][7] They can prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[5]

Furthermore, Asiatic Acid has been shown to suppress neuroinflammation by modulating a Sirtuin 1 (Sirt1)/NF-κB signaling pathway. It enhances Sirt1 expression, which reduces the acetylation of the NF-κB p65 subunit, thereby suppressing NF-κB activation.[8][9]

The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key signaling molecules that regulate cellular processes such as proliferation, differentiation, and inflammation. Upon stimulation by inflammatory signals, these kinases are activated through phosphorylation and can, in turn, activate transcription factors like AP-1, leading to the production of inflammatory mediators.

Corosolic Acid has been demonstrated to attenuate inflammatory responses by inhibiting the activation (phosphorylation) of MAPKs in various cellular models.[2] Ursolic Acid also suppresses the phosphorylation of ERK and JNK.[7][10]

Quantitative Anti-inflammatory Data

The following table summarizes the quantitative effects of various this compound compounds on the production of key inflammatory mediators in different cellular models.

| Compound | Cell Line | Inflammatory Mediator | Stimulant | Concentration / IC50 Value | Reference |

| Asiatic Acid | BV2 microglia | Nitric Oxide (NO) | LPS | Significant attenuation at 0.1-100 µM | [8] |

| Asiatic Acid | RAW 264.7 | NO, PGE₂, IL-6, IL-1β, TNF-α | LPS | Inhibition observed | [6] |

| Ursolic Acid | Murine Splenocytes | IL-2, IL-4, IL-6, IFN-γ | Con A | Inhibition observed at 1-5 µM | [10] |

| Ursolic Acid | Murine Macrophages | IL-6, IL-1β, TNF-α | LPS | Complete inhibition at 5 µM | [7] |

| Ursolic Acid | HaCaT keratinocytes | IL-6, IL-8 | M5 Cytokine Mix | ~50% reduction at 2.5-5 µM | [3] |

| Corosolic Acid | RAW 264.7 | Nitric Oxide (NO) | LPS | IC50: 24.9-40.5 µM (for various triterpenoids) | [11] |

| Various Ursanes | RAW 264.7 | Nitric Oxide (NO) | LPS | IC50: 24.7 to 86.2 µM | [12] |

| Various Ursanes | Human Serum | Complement Activity | - | IC50: 4 to 163 µM | [13] |

Detailed Experimental Protocols

Standardized protocols are crucial for the reliable assessment of anti-inflammatory potential. Below are detailed methodologies for key in vitro assays.

General Experimental Workflow

A typical experiment to assess the anti-inflammatory potential of an this compound compound involves cell culture, treatment with the compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers. It is critical to first assess cytotoxicity to ensure that observed effects are not due to cell death.

Cell Culture and Treatment

-

Cell Seeding : Seed murine macrophage cells (e.g., RAW 264.7) into appropriate culture plates (e.g., 96-well plates at 5 x 10⁴ cells/well for NO/cytokine assays, 6-well plates for Western blotting).[14]

-

Adherence : Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]

-

Compound Treatment : Pre-treat the cells by replacing the medium with fresh medium containing various non-toxic concentrations of the test compound (dissolved in a vehicle like DMSO) for 1-2 hours. Include a vehicle-only control group.[14]

-

LPS Stimulation : After pre-treatment, add an inflammatory stimulus such as LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).[14]

-

Incubation : Incubate the plates for the required duration (e.g., 24 hours for NO and cytokine analysis).[14]

Cell Viability Assay (MTT Assay)

It is essential to confirm that any observed reduction in inflammatory markers is not a result of compound-induced cytotoxicity.[14]

-

Cell Seeding : Seed cells (e.g., RAW 264.7 at 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[14]

-

Treatment : Treat cells with the same concentrations of the this compound compound used in the anti-inflammatory assays for 24 hours.[14]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculation : Calculate cell viability as a percentage relative to the vehicle-treated control group.[14]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Sample Collection : Following the treatment and stimulation period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.[15]

-

Standard Curve : Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium.[15]

-

Griess Reaction : In a new 96-well plate, add 100 µL of the collected supernatant or standard to each well.

-

Griess Reagent Addition : Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubation : Incubate the plate for 10-15 minutes at room temperature, protected from light.[14]

-

Absorbance Reading : Measure the absorbance at 540-550 nm using a microplate reader.[14]

-

Quantification : Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.[14]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to specifically quantify the concentration of secreted pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.[14]

-

Sample Collection : Collect cell culture supernatants after the incubation period.

-

ELISA Protocol : Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants) to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a biotinylated detection antibody.[15]

-

Incubating and washing again.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP) followed by a substrate.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculation : Calculate the cytokine concentrations in the samples based on the standard curve generated.[14]

Western Blotting

This technique is used to determine the effect of the compound on the protein levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated forms of IκBα, ERK, JNK).[14]

-

Cell Lysis : After treatment and stimulation, wash the cells in 6-well plates with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

-

Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[14]

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-IκBα, β-actin) overnight at 4°C.[14]

-

Washing : Wash the membrane several times with washing buffer (e.g., TBST).

-

Secondary Antibody Incubation : Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound-type triterpenoids represent a compelling class of natural compounds with significant anti-inflammatory properties. Their ability to modulate critical inflammatory signaling pathways, particularly NF-κB and MAPK, underscores their therapeutic potential for a variety of inflammatory diseases.[2][7] The data from cellular models clearly demonstrate their efficacy in reducing the production of key mediators like NO, TNF-α, IL-6, and IL-1β.[6][7][8] The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further investigate these compounds, screen new derivatives, and elucidate their precise mechanisms of action, ultimately paving the way for their potential translation into novel anti-inflammatory therapies.

References

- 1. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Evaluation of this compound-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asiatic acid inhibits NF-κB signaling and ameliorates experimental acute and chronic colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 8. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory this compound- and oleanane-type triterpenoids from Vitex negundo var. cannabifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-complementary activity of this compound-type triterpenoids from Weigela subsessilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Hepatoprotective Effects of Ursane Triterpenes: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hepatoprotective effects of ursane triterpenes observed in preclinical studies. This compound triterpenes, a class of pentacyclic triterpenoid (B12794562) compounds widely distributed in the plant kingdom, have demonstrated significant potential in mitigating liver damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-fibrotic activities. This document provides a comprehensive overview of the key findings, detailed experimental methodologies, and the underlying signaling pathways involved in the hepatoprotective action of these compounds.

Core Findings: Quantitative Data Summary

The hepatoprotective efficacy of various this compound triterpenes has been quantified in several preclinical models of liver injury. The following tables summarize the key quantitative data from these studies, focusing on biomarkers of liver function, oxidative stress, inflammation, and fibrosis.

Table 1: Effects of this compound Triterpenes on Serum Markers of Liver Injury

| This compound Triterpene | Animal Model | Inducing Agent | Dose of Triterpene | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Citation(s) |

| Ursolic Acid | Mice | Alcohol | 20-80 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease | [1][2] |

| Ursolic Acid | Rats | High-Fat Diet | 0.125%, 0.25%, 0.5% of diet | Significant decrease | Significant decrease | [3] |

| Ursolic Acid | Mice | db/db mice (NAFLD) | 0.14% (w/w) | Significant decrease | Significant decrease | [2] |

| Asiatic Acid | Rats | Carbon Tetrachloride (CCl4) | 2 and 8 mg/kg | Dose-dependent attenuation | Dose-dependent attenuation | [4] |

| Betulinic Acid | Mice | Alcohol | 0.25, 0.5, and 1.0 mg/kg | Significant dose-dependent reduction | Significant dose-dependent reduction | [5] |

| Corosolic Acid | Mice | High-Fat Diet + CCl4 | Not specified | Lowered levels | Lowered levels | [6] |

| 3-Acetyl-11-keto-β-boswellic Acid (AKBA) | Rats | High Fructose Diet | Not specified | Significantly lowered | Significantly lowered | [7][8] |

Table 2: Modulation of Oxidative Stress Markers by this compound Triterpenes

| This compound Triterpene | Animal Model | Inducing Agent | Dose of Triterpene | Change in Malondialdehyde (MDA) | Change in Superoxide Dismutase (SOD) | Change in Glutathione (GSH) | Citation(s) |

| Ursolic Acid | Rats | High-Fat Diet | 0.125%, 0.25%, 0.5% of diet | Significantly reversed increase | Significantly reversed decrease | Significantly reversed decrease (GSH-Px) | [3] |

| Ursolic Acid | Mice | Alcohol | 20-80 mg/kg/day | - | Increased content | - | [1] |

| Betulinic Acid | Mice | Alcohol | 0.25, 0.5, and 1.0 mg/kg | Decreased content | Remarkably increased | Remarkably increased | [5] |

| 3-Acetyl-11-keto-β-boswellic Acid (AKBA) | HepG2 Cells | Acetaminophen | 1 and 10 µM | Significantly reduced | Normalized depleted levels | Normalized depleted levels | [9][10] |

Table 3: Anti-inflammatory and Anti-fibrotic Effects of this compound Triterpenes

| This compound Triterpene | Model | Inducing Agent | Dose of Triterpene | Change in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Change in Fibrotic Markers (e.g., α-SMA, Collagen) | Citation(s) |

| Asiatic Acid | Rats | CCl4 | 2 and 8 mg/kg | - | Attenuated α-SMA and collagen accumulation | [4] |

| Corosolic Acid | Mice | High-Fat Diet + CCl4 | Not specified | Inhibited TNF-α, IL-1β, IL-6 | Inhibited α-SMA, Collagen I | [6] |

| 3-Acetyl-11-keto-β-boswellic Acid (AKBA) | HepG2 Cells | Acetaminophen | 1 and 10 µM | Reduced IL-6, IL-1β | - | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical studies of this compound triterpenes, offering a reproducible framework for future research.

In Vivo Models of Liver Injury

-

Objective: To induce chronic liver fibrosis to evaluate the anti-fibrotic effects of this compound triterpenes.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Prepare a 50% solution of CCl4 in olive oil or vegetable oil.

-

Administer the CCl4 solution to rats via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.

-

Injections are typically performed twice a week for a period of 4 to 12 weeks to establish significant fibrosis.[11]

-

This compound triterpenes are co-administered, usually daily via oral gavage, throughout the CCl4 treatment period.

-

-

Assessment:

-

Serum levels of ALT and AST are measured to assess liver damage.

-

Liver tissues are collected for histological analysis (H&E and Masson's trichrome staining) to visualize necrosis, inflammation, and collagen deposition.[12]

-

Fibrosis is quantified by measuring the hydroxyproline (B1673980) content of the liver tissue and by immunohistochemical staining for α-smooth muscle actin (α-SMA).

-

-

Objective: To induce acute, fulminant liver failure to assess the protective effects of this compound triterpenes against acute hepatotoxicity.

-

Animals: Male C57BL/6 or BALB/c mice.

-

Procedure:

-

Dissolve LPS and D-GalN in sterile saline.

-

Administer the this compound triterpene, typically via oral gavage or i.p. injection, 1-2 hours prior to the induction of liver injury.[13][14]

-

Induce liver failure by a single i.p. injection of LPS (e.g., 10-50 µg/kg) and D-GalN (e.g., 300-800 mg/kg).[3][5][15]

-

Monitor animals for survival and collect samples at specified time points (e.g., 6-8 hours) after LPS/D-GalN injection.

-

-

Assessment:

-

Measure serum ALT and AST levels.

-

Analyze serum and liver tissue for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or qPCR.

-

Perform histological examination of liver tissue for signs of massive necrosis and inflammation.

-

In Vitro Assays

-

Objective: To evaluate the direct protective effects of this compound triterpenes on hepatocytes exposed to a toxic stimulus.

-

Cell Lines: Human hepatoma cell lines such as HepG2 or L02.

-

Procedure:

-

Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Pre-treat cells with various concentrations of the this compound triterpene for a specified period (e.g., 2-24 hours).

-

Induce cytotoxicity by adding a hepatotoxic agent such as acetaminophen, ethanol, or palmitic acid.[2]

-

After an incubation period, assess cell viability and other parameters.

-

-

Assessment:

-

Cell Viability: MTT or MTS assay.

-

Oxidative Stress: Measure intracellular reactive oxygen species (ROS) using probes like DCFH-DA, and quantify levels of MDA, SOD, and GSH.

-

Apoptosis: Annexin V/PI staining followed by flow cytometry, or Western blot for caspase-3 and PARP cleavage.

-

-

Objective: To investigate the anti-fibrotic potential of this compound triterpenes by examining their effect on the activation of HSCs.

-

Cell Line: Rat hepatic stellate cell line HSC-T6.

-

Procedure:

-

Culture HSC-T6 cells in DMEM with FBS.

-

Pre-treat the cells with the this compound triterpene for a defined period.

-

Stimulate HSC activation with transforming growth factor-beta 1 (TGF-β1) (e.g., 1-10 ng/mL).[4]

-

-

Assessment:

-

Myofibroblast Differentiation: Analyze the expression of α-SMA by Western blotting or immunofluorescence.

-

Extracellular Matrix (ECM) Production: Measure the expression of collagen type I and other ECM components by qPCR or Western blotting.

-

Key Signaling Pathways and Mechanisms of Action

This compound triterpenes exert their hepatoprotective effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex molecular interactions.

TGF-β/Smad Signaling Pathway in Liver Fibrosis

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of liver fibrosis. Upon ligand binding, TGF-β receptors phosphorylate Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the expression of fibrogenic genes. Some this compound triterpenes, such as asiatic acid, have been shown to inhibit this pathway, in part by upregulating the inhibitory Smad7.[4][16]

Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1). Several this compound triterpenes are known to activate this protective pathway.

AMPK and NF-κB Signaling in Hepatic Inflammation and Metabolism

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Its activation can lead to the suppression of inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This compound triterpenes like corosolic acid have been shown to modulate these interconnected pathways.[6]

Conclusion

The preclinical evidence strongly supports the hepatoprotective potential of this compound triterpenes. These natural compounds have been shown to ameliorate liver injury in various experimental models by reducing liver enzyme levels, mitigating oxidative stress, and suppressing inflammation and fibrosis. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as TGF-β/Smad, Nrf2/HO-1, and AMPK/NF-κB.

This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound triterpenes as potential therapeutic agents for liver diseases. The detailed experimental protocols and summarized quantitative data offer a practical framework for designing and interpreting future preclinical studies. Further investigation into the pharmacokinetics, safety profiles, and efficacy in a wider range of liver disease models is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Ursolic acid reduces hepatocellular apoptosis and alleviates alcohol-induced liver injury via irreversible inhibition of CASP3 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursolic acid inhibits the development of nonalcoholic fatty liver disease by attenuating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Role of Ursolic Acid on Ameliorating Hepatic Steatosis and Improving Metabolic Disorders in High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asiatic Acid Inhibits Liver Fibrosis by Blocking TGF-beta/Smad Signaling In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic acid prevents alcohol-induced liver damage by improving the antioxidant system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corosolic acid ameliorates non-alcoholic steatohepatitis induced by high-fat diet and carbon tetrachloride by regulating TGF-β1/Smad2, NF-κB, and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetyl-11-keto-β-boswellic acid alleviates hepatic metabolic dysfunction by inhibiting MGLL activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 12. ijcrt.org [ijcrt.org]

- 13. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Ursolic Acid Ameliorates Alcoholic Liver Injury through Attenuating Oxidative Stress-Mediated Ferroptosis and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: An In-depth Technical Guide to the Antimicrobial and Antiviral Spectrum of Ursane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens and novel viral threats has underscored the urgent need for new therapeutic agents. Ursane derivatives, a class of pentacyclic triterpenoids, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial and antiviral effects.[1][2][3] This technical guide provides a comprehensive overview of the antimicrobial and antiviral properties of this compound derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further research and drug development in this promising area.

I. Antimicrobial Spectrum of this compound Derivatives

This compound derivatives have demonstrated significant activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[1] Their efficacy extends to antibiotic-resistant strains, highlighting their potential as alternative or adjunctive therapies.[1]

The antimicrobial activity of various this compound derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following tables summarize the reported activities against various bacterial species.

Table 1: Antibacterial Activity of Ursolic Acid and its Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ursolic Acid | Staphylococcus aureus (ATCC 6538) | 32 | [4] |

| Ursolic Acid | Escherichia coli (ATCC 25922) | 64 | [4] |

| Ursolic Acid | Klebsiella pneumoniae | 64 | [4] |

| Ursolic Acid | Shigella flexneri | 64 | [4] |

| 3β-acetoxy-urs-12-en-28-oic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [5] |

| 3-amino substituted UA derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [5] |

| Ursolic Acid | Bacillus cereus | 20 | [1] |

| Ursolic Acid Derivative A17 | Xanthomonas oryzae pv. oryzae | 2.23 (EC50) | [6][7] |

| Ursolic Acid Derivative A16 | Xanthomonas axonopodis pv. citri | 1.39 (EC50) | [6][7] |

Table 2: Synergistic Antibacterial Effects of this compound Derivatives with Aminoglycoside Antibiotics

| This compound Derivative | Antibiotic | Bacterial Strain | Fold Reduction in MIC of Antibiotic | Reference |

| 3β-formyloxy-urs-12-en-28-oic acid (64 µg/mL) | Kanamycin | Escherichia coli (multidrug-resistant) | 16 | [4] |

The antimicrobial mechanism of this compound derivatives is multifaceted. One of the key mechanisms involves the induction of excessive reactive oxygen species (ROS) production within the bacterial cells.[6][7] This oxidative stress leads to damage of the cell membrane integrity and ultimately results in apoptotic-like cell death.[6][7]

The minimal inhibitory concentration (MIC) of this compound derivatives is typically determined using the broth microdilution method.[4][5]

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted in a suitable broth (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the compound dilution is inoculated with the prepared bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Antiviral Spectrum of this compound Derivatives

This compound derivatives have demonstrated promising antiviral activity against a variety of viruses, including both DNA and RNA viruses.[1][8] Their mechanisms of action often involve targeting different stages of the viral life cycle.[1]

The antiviral efficacy of this compound derivatives is commonly expressed as the half-maximal effective concentration (EC50) and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the EC50.

Table 3: Antiviral Activity of this compound and Related Triterpenoid Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | SI | Reference |

| Ursolic Acid | HIV-1 Protease | - | 8 (IC50) | - | [3] |

| Acetylursolic Acid | HIV-1 Protease | - | 13 (IC50) | - | [3] |

| Compound 10d (this compound Derivative) | HSV-1 | - | 17.2 | >5.8 | [8] |

| Compound 13e (this compound Derivative) | H1N1 | - | 42.4 | 11.8 | [8] |

| Maslinic Acid | SARS-CoV-2 Mpro | - | 3.22 (IC50) | - | [3][9] |

| Ursolic Acid | SARS-CoV-2 Mpro | - | 12.57 (IC50) | - | [3][9] |

This compound derivatives can interfere with multiple stages of the viral life cycle, including:

-

Inhibition of Viral Entry: Some derivatives can prevent the virus from entering the host cell.[1]

-

Inhibition of Viral Replication: They can inhibit key viral enzymes, such as proteases and polymerases, which are essential for viral replication.[1][3]

-

Modulation of Host Immune Response: this compound derivatives can also modulate the host's immune response to the viral infection.[1]

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.[10]

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in 6-well plates.

-

Compound Treatment and Virus Infection: The cell monolayers are treated with various concentrations of the this compound derivative for a specified time before or after being infected with a known titer of the virus.

-

Overlay: After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet), which stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.

-

Quantification: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

It is crucial to assess the cytotoxicity of the compounds to determine their selectivity index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]

-

Cell Seeding: Host cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the this compound derivative and incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of CC50: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

III. Conclusion and Future Directions

This compound derivatives represent a promising class of natural products with significant antimicrobial and antiviral potential. The data presented in this guide highlight their efficacy against a range of pathogens and provide insights into their mechanisms of action. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic applications of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives, in vivo efficacy studies to validate their therapeutic potential, and further elucidation of their molecular targets to develop more effective and targeted therapies. The synergistic effects of this compound derivatives with existing antibiotics also warrant further investigation as a strategy to combat antimicrobial resistance.

References

- 1. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid [mdpi.com]

- 2. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antioxidant Activities of Ursolic Acid and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsciences.com [ijsciences.com]

- 6. Discovery of novel ursolic acid derivatives as effective antimicrobial agents through a ROS-mediated apoptosis mechanism | Semantic Scholar [semanticscholar.org]

- 7. Discovery of novel ursolic acid derivatives as effective antimicrobial agents through a ROS-mediated apoptosis mechanism [journal.hep.com.cn]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Ethnobotanical Gateway: Harnessing Ursane Triterpenoids for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

For centuries, traditional medicine has leveraged the therapeutic properties of plants. A significant class of bioactive compounds responsible for many of these effects are the ursane-type pentacyclic triterpenoids. These structurally complex natural products, prominently featuring ursolic acid, oleanolic acid, and asiatic acid, are widely distributed throughout the plant kingdom.[1][2] Ethnobotanical records reveal a long history of using plants rich in these compounds to treat a spectrum of ailments, including inflammatory conditions, skin disorders, microbial infections, and metabolic diseases.[1][2] This guide provides a technical overview of the ethnobotanical uses of key plants rich in this compound triterpenoids, presents quantitative data on their active constituents, details experimental protocols for their evaluation, and visualizes the molecular pathways they modulate, offering a roadmap from traditional knowledge to modern therapeutic development.

Key Plants and Their Ethnobotanical Significance

A variety of plants are recognized in traditional medicine for their high content of this compound triterpenoids. These botanicals have been utilized across different cultures for their purported health benefits, which are now being substantiated by modern scientific investigation.

-

Centella asiatica (Gotu Kola): Widely used in Ayurvedic and Traditional Chinese Medicine, Centella asiatica is renowned for its wound healing and neuroprotective properties.[2] Traditionally, it has been applied topically to treat skin conditions and consumed to enhance cognitive function. Its primary active constituents are asiatic acid, madecassic acid, asiaticoside, and madecassoside.

-

Rosmarinus officinalis (Rosemary): A staple in Mediterranean folk medicine, rosemary has been used to alleviate muscle pain, improve memory, and boost the immune and circulatory systems.[1][3] Its leaves are a significant source of ursolic acid and oleanolic acid.

-

Malus domestica (Apple): The adage "an apple a day keeps the doctor away" may in part be due to the high concentration of ursolic acid found in apple peels.[4][5][6] Traditionally, apples have been used for their antioxidant and anti-inflammatory properties.

-

Ziziphus species (Jujube): Various parts of the Ziziphus genus are used in traditional medicine to treat conditions such as insomnia, anxiety, and gastrointestinal issues.[7][8][9] These plants are known to contain a diverse array of triterpenoids, including ursolic acid.

Quantitative Analysis of this compound Triterpenoids in Selected Plants